

Comparative Kinase Specificity Profiling of PKM2 Activator 4 (TEPP-46)

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Compound of Interest		
Compound Name:	PKM2 activator 4	
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This guide provides a detailed comparison of the kinase selectivity of **PKM2 Activator 4**, also known as TEPP-46 or ML265. The focus is on its specificity for its primary target, Pyruvate Kinase M2 (PKM2), in comparison to other related kinases. This document synthesizes available experimental data to offer an objective performance analysis.

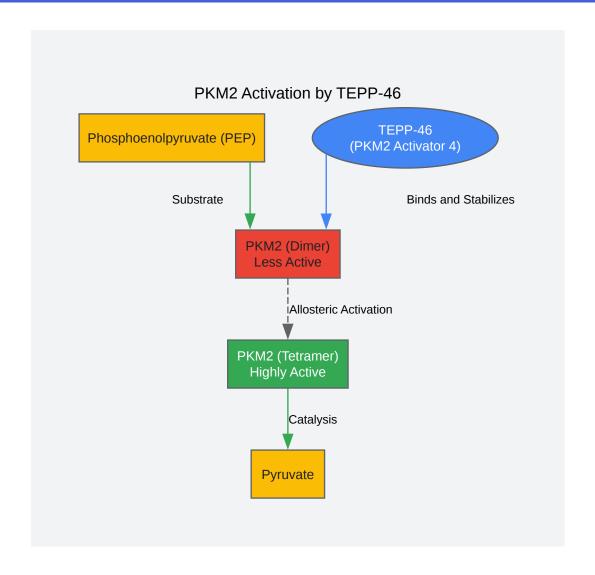
Introduction to PKM2 Activator 4 (TEPP-46)

Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells. It can exist in a highly active tetrameric form and a less active dimeric form. In many tumors, the dimeric form is predominant, leading to a metabolic shift that supports anabolic processes required for rapid cell proliferation. **PKM2 Activator 4** (TEPP-46) is a potent, cell-permeable, allosteric activator of PKM2.[1][2] It stabilizes the active tetrameric conformation of PKM2, thereby reversing the metabolic phenotype of cancer cells and inhibiting tumor growth.[3][4] TEPP-46 binds to a pocket at the dimer-dimer interface of the PKM2 homotetramer.[5]

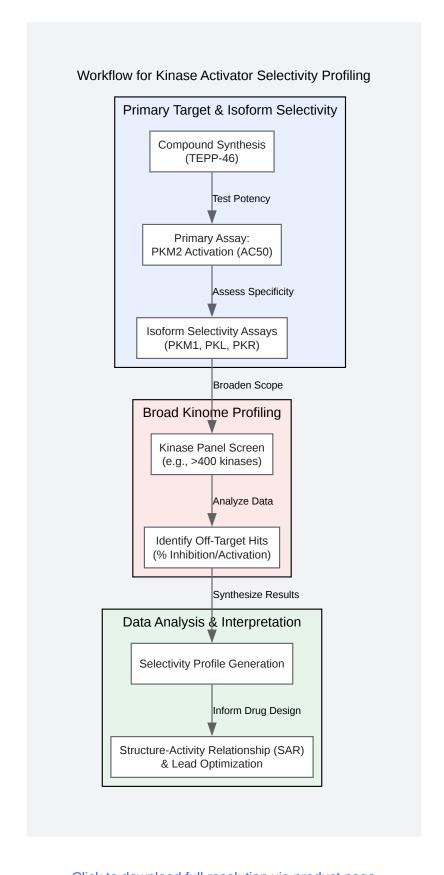
Signaling Pathway of PKM2 Activation

The following diagram illustrates the signaling pathway influenced by TEPP-46. Under normal glycolytic conditions, PKM2 activity is allosterically regulated. TEPP-46 directly binds to PKM2, promoting its tetrameric, active state, which enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate.









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